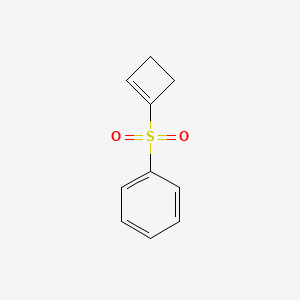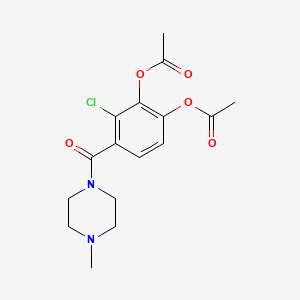
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate: is a complex organic compound that features a chloro-substituted phenylene ring with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate typically involves multiple steps:
Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions. Starting with a chlorinated benzene derivative, the compound undergoes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. The phenylene core is reacted with 4-methylpiperazine under controlled conditions to form the desired product.
Acetylation: The final step involves the acetylation of the phenylene-piperazine compound using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: It modulates the activity of these targets, leading to altered cellular responses and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methoxy-5-(4-methylpiperazine-1-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Contains a piperazine ring but lacks the chloro and carbonyl groups.
Uniqueness
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
137054-48-9 |
|---|---|
Molekularformel |
C16H19ClN2O5 |
Molekulargewicht |
354.78 g/mol |
IUPAC-Name |
[2-acetyloxy-3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C16H19ClN2O5/c1-10(20)23-13-5-4-12(14(17)15(13)24-11(2)21)16(22)19-8-6-18(3)7-9-19/h4-5H,6-9H2,1-3H3 |
InChI-Schlüssel |
ZEBKIDJNBHMTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



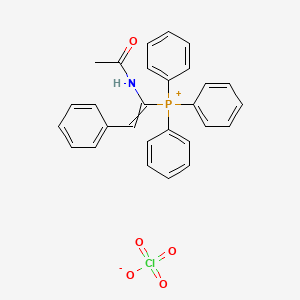
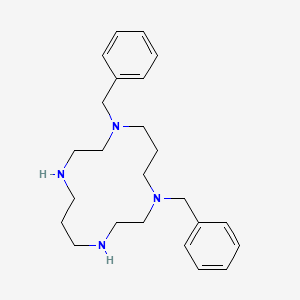

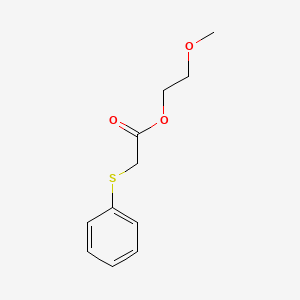
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
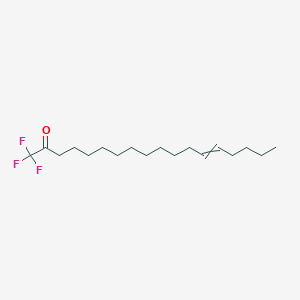
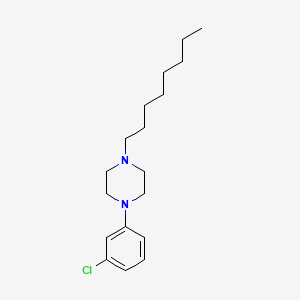
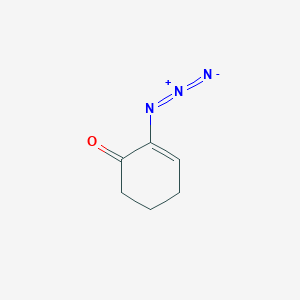
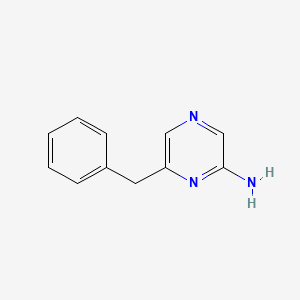
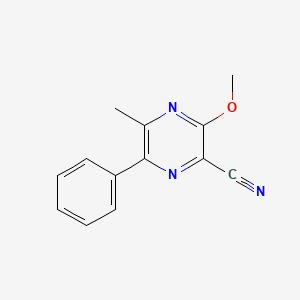
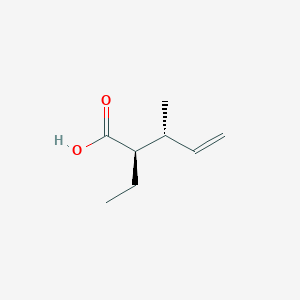
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
